3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antidiabetic and Antimicrobial Agents
Antidiabetic Activity : A study explored the synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. The compounds showed significant hypoglycemic effects, highlighting their potential as leads for future drug discovery in diabetes treatment (Faidallah et al., 2016).
Antimicrobial Activity : Research into sulfonamide derivatives, including those related to the specified compound, demonstrated antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Abbas et al., 2017).
Anticancer and Anti-inflammatory Properties
Anticancer Potential : Several studies have synthesized and evaluated sulfonamide derivatives for their cytotoxic activities against cancer cell lines. These compounds, including variations of the specified chemical structure, showed promising results in inhibiting cancer cell growth, indicating their potential as anticancer drug candidates (Gul et al., 2018).
Anti-inflammatory Activity : Compounds with a similar structure to the specified chemical have been evaluated for their cyclooxygenase-2 (COX-2) inhibiting properties, suggesting their use as anti-inflammatory agents. These findings support the potential for developing new therapeutic agents for inflammation-related disorders (Pal et al., 2003).
Sensing and Detection Applications
- Metal Ion Sensing : Derivatives of the specified compound have been utilized as fluorometric sensors for metal ions, such as mercury (Hg2+), demonstrating the potential for environmental monitoring and detection of hazardous substances (Bozkurt & Gul, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S2/c16-12-10-11(3-4-13(12)17)24(21,22)18-6-8-20-7-5-14(19-20)15-2-1-9-23-15/h1-5,7,9-10,18H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLGIUPKWJWATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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